5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid
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Overview
Description
5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid typically involves the protection of the hydroxyl group on a benzoic acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBDMS group is stable under a variety of conditions but can be selectively removed using fluoride ions or acidic conditions . This selective deprotection allows for precise control over the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether (TMS): Commonly used as a protecting group for alcohols but less stable than TBDMS.
Tert-butyldiphenylsilyl ether (TBDPS): More stable than TBDMS but bulkier, making it less suitable for sterically hindered substrates.
Triisopropylsilyl ether (TIPS): Offers high stability but is more challenging to introduce and remove compared to TBDMS.
Uniqueness
5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid stands out due to its balance of stability and ease of removal. The TBDMS group provides sufficient protection under various conditions while being relatively easy to deprotect when needed, making it a versatile choice in organic synthesis .
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO3Si/c1-13(2,3)18(4,5)17-9-6-7-11(14)10(8-9)12(15)16/h6-8H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXQMTKIDPTVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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